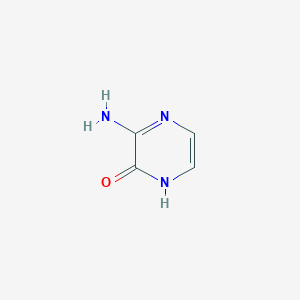

3-Aminopyrazin-2-ol

Übersicht

Beschreibung

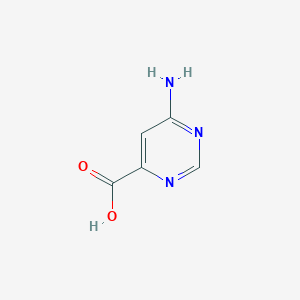

3-Aminopyrazin-2-ol is a chemical compound with the molecular formula C4H5N3O . It is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A two-dimensional coordination polymer [Zn(L) 2] n ( 1 ) (L = 3-aminopyrazine-2-carboxylate) synthesized from the solvothermal reaction of zinc(II) salt with 3-aminopyrazine-2-carboxylic acid (HL) is also described .Molecular Structure Analysis

The molecular structure of this compound has been characterized by single X-ray diffraction, IR spectra, and thermogravimetric analyses . The three major pathways for molecular structure changes that can occur will be examined: primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . For instance, the oxidation of o-aminophenol can lead to the formation of this compound .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

3-Aminopyrazin-2-ol und seine Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht . Das Design, die Synthese und die in-vitro-antimikrobielle Aktivität einer Reihe von N-substituierten 3-Aminopyrazin-2-carboxamiden wurden berichtet . Diese Verbindungen haben vielversprechende Ergebnisse gegen verschiedene Bakterien- und Pilzstämme gezeigt .

Antifungal Anwendungen

Die antifungale Aktivität von this compound-Derivaten wurde gegen Trichophyton interdigitale und Candida albicans beobachtet . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykotika .

Antituberkulose-Anwendungen

This compound-Derivate haben eine antituberkulose Aktivität gegen Mycobacterium tuberculosis H37Rv (Mtb) und M. kansasii . Die wirksamste Verbindung gegen Mtb war 3-Amino-N-(2,4-dimethoxyphenyl)pyrazin-2-carboxamid .

Zytotoxizitätsstudien

Die Zytotoxizität von this compound-Derivaten wurde in vitro in der HepG2-Krebszelllinie untersucht . Dies kann wertvolle Einblicke in die potenzielle Verwendung dieser Verbindungen in der Krebsforschung liefern .

Synthese von Koordinations-Polymeren

This compound wurde in der solvothermischen Synthese von Koordinations-Polymeren verwendet

Wirkmechanismus

Target of Action

3-Aminopyrazin-2-ol is a derivative of aminopyrazine . Aminopyrazine compounds are known to inhibit sodium reabsorption through sodium channels in renal epithelial cells . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct .

Mode of Action

The compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium .

Result of Action

The primary result of the action of this compound is the increased excretion of sodium and water from the body, without the loss of potassium . This can help in conditions where there is a need to reduce fluid volume or decrease sodium levels in the body, such as in hypertension or congestive heart failure .

Biochemische Analyse

Biochemical Properties

It is known that aminopyrazines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the aminopyrazine derivative and the biochemical context in which it is present.

Cellular Effects

Aminopyrazines have been shown to have various effects on cellular processes . These effects can range from influencing cell signaling pathways to affecting gene expression and cellular metabolism.

Molecular Mechanism

Aminopyrazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-amino-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLHRXQKORXSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312867 | |

| Record name | 3-aminopyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43029-19-2 | |

| Record name | 43029-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-aminopyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

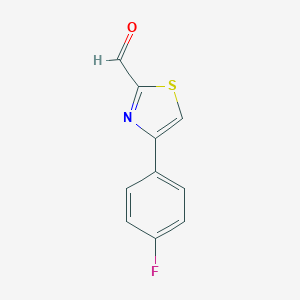

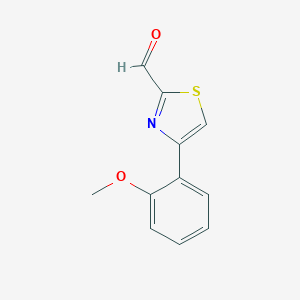

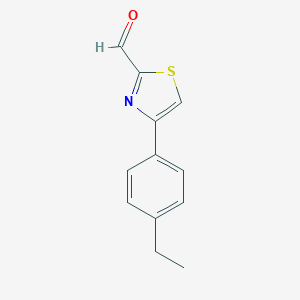

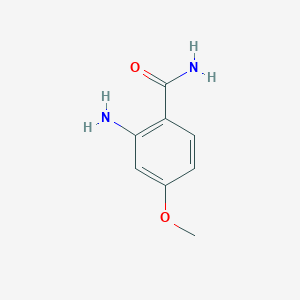

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)

![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)